Alosetron hydrochloride

Vue d'ensemble

Description

Alosetron hydrochloride is a potent and selective antagonist of the serotonin 5-HT3 receptor type. It is primarily used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women who have not responded to conventional therapy . The compound modulates serotonin-sensitive gastrointestinal processes, thereby alleviating symptoms associated with IBS .

Mécanisme D'action

Target of Action

Alosetron hydrochloride primarily targets the 5-HT3 receptors . These receptors are nonselective cation channels extensively distributed on enteric neurons in the human gastrointestinal tract . They play a crucial role in the regulation of visceral pain, colonic transit, and gastrointestinal secretions .

Mode of Action

Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor type . By blocking these receptors, alosetron modulates serotonin-sensitive gastrointestinal processes . This antagonistic action on the 5-HT3 receptors results in the modulation of the enteric nervous system .

Biochemical Pathways

The activation of 5-HT3 receptors and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit, and gastrointestinal secretions . These processes are related to the pathophysiology of irritable bowel syndrome (IBS) . By blocking these receptors, alosetron is able to effectively control IBS .

Pharmacokinetics

Alosetron undergoes extensive hepatic metabolism via CYP2C9, 3A4, and 1A2 . Thirteen metabolites have been detected in the urine . The biological activity of these metabolites is unknown . It is excreted in the urine (74%, 13% of total dose as unchanged drug) and feces (11%, 1% of total dose as unchanged drug) . The time to peak is 1 hour, and the elimination half-life is 1.5 hours .

Result of Action

The blockade of 5-HT3 receptors by alosetron can reduce pain, abdominal discomfort, urgency, and diarrhea in patients with irritable bowel syndrome .

Action Environment

The efficacy and stability of alosetron can be influenced by various environmental factors. For instance, plasma concentrations of alosetron are 30% to 50% lower and less variable in men . In elderly patients (65 years and older), plasma levels are elevated by about 40% . In patients with hepatic function impairment, exposure to alosetron is increased . These factors should be taken into consideration when prescribing alosetron.

Analyse Biochimique

Biochemical Properties

Alosetron Hydrochloride interacts with the 5-HT3 receptors, which are ligand-gated cation channels extensively distributed on enteric neurons . By blocking these receptors, this compound modulates serotonin-sensitive gastrointestinal processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to IBS .

Molecular Mechanism

This compound exerts its effects at the molecular level by acting as a potent and selective antagonist of the serotonin 5-HT3 receptor . This antagonistic action results in the modulation of serotonin-sensitive gastrointestinal processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways that interact with the human microsomal cytochrome P450 (CYP) system, including enzymes CYP2C9, CYP3A4, and CYP1A2 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of alosetron hydrochloride involves the condensation of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-chloromethyl-5-methylimidazole in the presence of a strong base such as sodium hydride . This reaction requires careful handling due to the corrosive and flammable nature of sodium hydride. An alternative method involves reacting 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-hydroxymethyl-5-methylimidazole in the presence of mineral acids like hydrochloric acid or sulfonic acids .

Industrial Production Methods: Industrial production of this compound typically employs the latter method due to its higher yield and safer reaction conditions. The process involves heating a mixture of acetic acid, dimethylformamide, and trifluoroacetic acid to 100-115°C .

Analyse Des Réactions Chimiques

Types of Reactions: Alosetron hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions often involve the use of halogenating agents like thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .

Applications De Recherche Scientifique

Alosetron hydrochloride has several scientific research applications:

Chemistry: It is used as a reference compound in the study of serotonin receptor antagonists.

Biology: The compound is employed in research on gastrointestinal motility and visceral pain.

Comparaison Avec Des Composés Similaires

Ondansetron: Another 5-HT3 antagonist used primarily for the prevention of nausea and vomiting.

Granisetron: Similar to ondansetron, it is used to prevent chemotherapy-induced nausea and vomiting.

Palonosetron: A newer 5-HT3 antagonist with a longer half-life, used for the same indications as ondansetron and granisetron.

Uniqueness of Alosetron Hydrochloride: this compound is unique in its specific use for the treatment of severe diarrhea-predominant IBS in women. Unlike other 5-HT3 antagonists, which are primarily used for nausea and vomiting, this compound’s primary indication is for gastrointestinal disorders .

Activité Biologique

Alosetron hydrochloride, marketed under the brand name Lotronex, is a selective serotonin 5-HT3 receptor antagonist primarily used for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women. This compound has garnered attention due to its unique mechanism of action and associated clinical outcomes. This article explores the biological activity of alosetron, including its pharmacodynamics, metabolism, efficacy in clinical trials, and safety profile.

Alosetron exerts its effects by selectively blocking the 5-HT3 receptors located in the gastrointestinal (GI) tract. This blockade leads to:

- Reduction of visceral pain : Alosetron decreases pain perception by inhibiting the nociceptive pathways activated by serotonin.

- Altered GI motility : It slows colonic transit time, which is beneficial for patients experiencing diarrhea.

- Increased colonic compliance : Alosetron enhances the ability of the colon to accommodate stool, thereby reducing urgency and frequency of bowel movements .

Pharmacokinetics

Alosetron is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. Key pharmacokinetic findings include:

- Absorption and Distribution : After oral administration, alosetron reaches peak plasma concentrations within 1-2 hours. It has a bioavailability of approximately 50% due to first-pass metabolism.

- Metabolism : At least 13 metabolites have been identified, with the predominant metabolite being a 6-hydroxy derivative. Notably, only 7% of an administered dose is recovered as unchanged drug in urine .

- Excretion : The majority of the drug is excreted via urine (73%) and feces (24%), indicating significant renal clearance .

Clinical Efficacy

Several clinical trials have demonstrated the efficacy of alosetron in managing IBS-D symptoms:

- Study Design : A multicenter, randomized controlled trial involving 626 women assessed alosetron (1 mg twice daily) versus placebo over 12 weeks. The primary endpoint was adequate relief of IBS symptoms.

| Outcome Measure | Alosetron Group (%) | Placebo Group (%) | p-value |

|---|---|---|---|

| Adequate relief of pain | 41 | 26 | <0.001 |

| Improvement in stool consistency | Significant | Not significant | |

| Reduction in fecal urgency | Significant | Not significant |

Results indicated that alosetron significantly improved abdominal pain and discomfort compared to placebo .

Safety Profile

Despite its efficacy, alosetron's use has been associated with serious adverse events, notably ischemic colitis and severe constipation. Key safety findings include:

- Adverse Events : The most common side effect reported was constipation (up to 29% of patients). Serious complications such as ischemic colitis occurred in approximately 0.15% of patients treated with alosetron compared to none in the placebo group .

- Risk Management : Following initial market withdrawal due to safety concerns, alosetron was reintroduced under a Risk Evaluation and Mitigation Strategy (REMS), which includes strict prescribing guidelines to minimize risks .

Case Studies

-

Case Study on Efficacy :

A retrospective analysis involving 105 women treated with alosetron showed that by week four, approximately 39.6% reported being free from fecal urgency, highlighting its effectiveness in real-world settings . -

Safety Monitoring :

A follow-up study monitored patients for adverse effects over a year, confirming that while serious events were rare, ongoing vigilance is necessary for those on long-term therapy with alosetron .

Propriétés

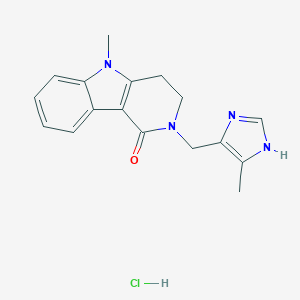

IUPAC Name |

5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYQZOVOVDSGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044208 | |

| Record name | Alosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

White to beige solid with a solubility of 61 mg/ml in water, 42 mg/ml in 0.1M hydrochloric acid, 0.3 mg/ml in pH 6 phosphate buffer, and <0.1 mg/ml in pH 8 phosphate buffer /Hydrochloride/ | |

| Record name | ALOSETRON HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Serotonin 5HT3-receptor antagonist /Salt not specified/, ... 5-HT3 antagonists delay colonic transit, incr colonic compliance, & incr small intestinal water absorption. ... /Salt not specified/, Alosetron (Lotronex) is a potent, highly selective 5-HT(3) antagonist. ... /Salt not specified/ | |

| Record name | ALOSETRON HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

122852-69-1 | |

| Record name | Alosetron hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122852-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alosetron hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122852691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALOSETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5R1A46YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALOSETRON HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

288-291 °C | |

| Record name | ALOSETRON HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.